molecular formula C8H9N3O B1300702 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 62321-91-9

4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No. B1300702
CAS RN: 62321-91-9
M. Wt: 163.18 g/mol
InChI Key: HLCZCBPPRBHVIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various derivatives of 2-oxo-1,2-dihydropyridine-3-carbonitrile has been explored in several studies. For instance, a novel compound with a dimethylamino phenyl group was synthesized and characterized using various spectroscopic techniques, including FT-IR, NMR, and UV-visible spectroscopy . Another study reported the synthesis of a series of 1-substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives, using 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a key intermediate . Additionally, novel compounds of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitriles were synthesized by reacting specific aldehydes with ethyl cyanoacetate or malononitrile in the presence of ammonium acetate .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using X-ray crystallography and spectroscopic data. For example, the crystal structure of a 2-amino-7,7-dimethyl-5-oxo-4-(pyridin-4-yl) derivative was determined, revealing a monoclinic space group and specific unit cell parameters . Another study provided the crystal structure of a 2-amino-7,7-dimethyl-4-(4-nitrophenyl) derivative, which crystallizes in the triclinic space group and exhibits a dihedral angle between the dihydropyridine ring and the benzene ring . The crystal structure of a 2-amino-4-(4-hydroxy-3-methoxyphenyl) derivative was also reported, showing intermolecular hydrogen bond interactions that stabilize the crystal packing .

Chemical Reactions Analysis

The intermediate structures in the synthesis of these compounds have been studied, revealing insights into the mechanistic pathways. For instance, the reaction of dimethylamino)but-3-en-2-one with malononitrile afforded cyano-dimethylamino)hexa-dienamide isomers, which upon acid-induced cyclization gave a known 1,2-dihydropyridine derivative . The Diels-Alder reaction has also been employed, with a pyrazole ring serving as the diene, leading to the synthesis of a dimethyl dihydropyridine derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been investigated through various analyses. The thermodynamic properties of a novel compound were calculated at different temperatures, and its nonlinear optical behavior was confirmed through the calculation of electric dipole moment, polarizability, and hyperpolarizability values . The antimicrobial activity of some derivatives was evaluated, with certain compounds exhibiting significant antibacterial and antifungal activities . The crystal structures and Hirshfeld surface analyses of other derivatives have been performed to understand the intermolecular interactions within the crystal lattice . Lastly, a study on nanoarchitectonics and molecular docking of a 4-(dimethylamino)pyridin-1-ium derivative revealed its potential as a carbonic anhydrase I inhibitor, supported by docking studies .

Scientific Research Applications

1. Esterification Catalyst

  • Application Summary : DMAP is used as a nucleophilic catalyst for esterifications with anhydrides .
  • Methods of Application : DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion. The alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .
  • Results : The reaction leads to the formation of esters .

2. Baylis-Hillman Reaction Catalyst

  • Application Summary : DMAP is used as a catalyst in the Baylis-Hillman reaction .
  • Methods of Application : The Baylis-Hillman reaction is a carbon-carbon bond forming reaction that forms a new β-substituted α,β-unsaturated carbonyl compound .
  • Results : The reaction leads to the formation of a new β-substituted α,β-unsaturated carbonyl compound .

3. Synthesis of Isoxazolone-Type Heterocycles

  • Application Summary : Catalysts based on silver nanoparticles are used in the synthesis of isoxazolone-type heterocycles .
  • Methods of Application : The catalysts used in this study were prepared by the impregnation of 2 wt% Ag on commercial support oxides .

4. Temperature-Sensitive Protonation

  • Application Summary : DMAP and related structures have been found to exhibit unusual temperature-sensitive protonation behavior, which is of interest in the development of stimuli-responsive and temperature-responsive smart materials .
  • Methods of Application : The study involved observing the protonation degree of DMAP derivatives at different temperatures .
  • Results : The study found a significant impact of temperature on the protonation degree of DMAP derivatives .

5. Synthesis of 3,5-Disubstituted 2,6-Dicyanoaniline

  • Application Summary : DMAP can be used as a catalyst to synthesize 3,5-disubstituted 2,6-dicyanoaniline by reacting malononitrile, aldehydes, and β-nitroolefins .
  • Methods of Application : The synthesis involves the reaction of malononitrile, aldehydes, and β-nitroolefins in the presence of DMAP .
  • Results : The reaction leads to the formation of 3,5-disubstituted 2,6-dicyanoaniline .

6. Synthesis of Isoxazolone-Type Heterocycles

  • Application Summary : Catalysts based on silver nanoparticles, including DMAP, are used in the synthesis of isoxazolone-type heterocycles .
  • Methods of Application : The catalysts used in this study were prepared by the impregnation of 2 wt% Ag on commercial support oxides .

7. Acylation of Alcohols

  • Application Summary : DMAP can be used as a catalyst for the acylation of alcohols with acid anhydrides under auxiliary base- and solvent-free conditions to synthesize corresponding esters .
  • Methods of Application : The synthesis involves the reaction of alcohols with acid anhydrides in the presence of DMAP .
  • Results : The reaction leads to the formation of corresponding esters .

8. Steglich Rearrangement

  • Application Summary : DMAP is used as a catalyst in the Steglich rearrangement .
  • Methods of Application : The Steglich rearrangement is a rearrangement reaction of O-acylated azlactones to α-acylamino ketones .
  • Results : The reaction leads to the formation of α-acylamino ketones .

9. Staudinger Synthesis of β-lactams

  • Application Summary : DMAP is used as a catalyst in the Staudinger synthesis of β-lactams .
  • Methods of Application : The Staudinger synthesis is a chemical reaction of azides with imines or ketenes to give β-lactams .
  • Results : The reaction leads to the formation of β-lactams .

Safety And Hazards

DMAP is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

4-(dimethylamino)-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-11(2)7-3-4-10-8(12)6(7)5-9/h3-4H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCZCBPPRBHVIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=O)NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363393
Record name 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile

CAS RN

62321-91-9
Record name 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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